Product packaging for Cyclopentyl octanoate(Cat. No.:CAS No. 5457-69-2)

Cyclopentyl octanoate

Cat. No.: B14734084
CAS No.: 5457-69-2
M. Wt: 212.33 g/mol
InChI Key: SERIMSBTBAZKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl octanoate (CAS 5457-69-2) is a chemical ester with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol . Its structure consists of a cyclopentyl group attached via an oxygen atom to the carbonyl carbon of an eight-carbon octanoate chain . This compound is provided as a high-purity material intended solely for research applications in a laboratory setting. In research, this compound serves as a valuable subject in organic chemistry for studying reaction mechanisms like esterification and hydrolysis . Its interdisciplinary relevance extends to the fragrance and flavor industry, where it and related cyclopentyl-containing esters are explored for their potential novel aroma profiles . The compound can be synthesized via classical methods such as acid-catalyzed Fischer-Speier esterification of octanoic acid and cyclopentanol, or through modern, greener biocatalytic routes using immobilized lipases, which offer advantages in selectivity and efficiency . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B14734084 Cyclopentyl octanoate CAS No. 5457-69-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5457-69-2

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

cyclopentyl octanoate

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-11-13(14)15-12-9-7-8-10-12/h12H,2-11H2,1H3

InChI Key

SERIMSBTBAZKDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1CCCC1

Origin of Product

United States

Synthetic Methodologies for Cyclopentyl Octanoate and Analogues

Classical Organic Synthesis Approaches

The cornerstone of classical synthesis for esters like cyclopentyl octanoate (B1194180) is the direct reaction between a carboxylic acid and an alcohol. This method, while well-established, is the subject of ongoing refinement to improve yields, reduce reaction times, and minimize environmental impact.

Esterification Reactions under Mild Conditions

The most common method for synthesizing esters such as cyclopentyl octanoate is Fischer-Speier esterification. This involves reacting the parent carboxylic acid (octanoic acid) with the corresponding alcohol (cyclopentanol) in the presence of an acid catalyst. While traditionally performed at reflux temperatures, modern methodologies often focus on milder conditions to prevent side reactions and accommodate sensitive substrates. The reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct, is typically removed.

Optimization of Reaction Parameters in Chemical Synthesis

The efficiency of ester synthesis is highly dependent on several key parameters. Temperature plays a crucial role; for instance, increasing the temperature in the absence of a catalyst can significantly raise the yield of amide from an ester, a related reaction, from as low as 3% to 32%. researchgate.net The choice of solvent is also critical, with some solvents capable of binding with acid catalysts, thereby inhibiting the reaction. researchgate.net Furthermore, the molar ratio of reactants, catalyst concentration, and reaction time are all interconnected variables that must be optimized to maximize ester production. nih.gov Factorial design experiments are often employed to systematically study these effects and identify the optimal conditions for achieving high conversion rates. rsc.org

Catalyst Systems for Ester Bond Formation

A variety of catalysts can be used to facilitate esterification. Strong mineral acids, such as concentrated sulfuric acid, are traditional and effective catalysts for this type of reaction. scribd.com However, their use can lead to challenges in product separation and waste disposal. To overcome these issues, solid acid catalysts have been explored. Materials like acid-activated montmorillonite clay can serve as effective, reusable catalysts for esterification. researchgate.net Transition metal catalysts, such as iron(III) chloride, have also been investigated for related reactions, highlighting the broad range of catalytic systems available for forming ester and amide bonds. researchgate.net

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful and sustainable alternative to classical chemical synthesis. manchester.ac.uk It utilizes enzymes, primarily lipases, to catalyze esterification under mild, environmentally friendly conditions, often with high selectivity. mdpi.com

Enzymatic Esterification and Transesterification Utilizing Lipases

Lipases are widely used for the synthesis of esters due to their ability to function in non-aqueous environments. The enzymatic synthesis of cetyl octanoate, a wax ester analogue of this compound, has been successfully demonstrated using commercial immobilized lipases such as Novozym® 435 (from Candida antarctica) and Lipozyme® RMIM (from Rhizomucor miehei). nih.gov These reactions are typically optimized for parameters like temperature, substrate molar ratio, and enzyme amount to achieve very high yields, often exceeding 95%. nih.gov For example, the synthesis of cinnamyl butyrate saw its yield jump from 49.4% to 94.3% after optimizing reaction parameters. rsc.org The progress of these lipase-catalyzed reactions can be monitored over time, with equilibrium conversions often reached within 10 to 48 hours. mdpi.comnih.gov

The table below illustrates the optimization of various parameters for the synthesis of cetyl octanoate using Novozym® 435, showcasing the impact of each variable on the final product yield.

Table 1: Optimization of Reaction Parameters for Cetyl Octanoate Synthesis using Novozym® 435

Parameter Range Studied Observation
Reaction Time 1–5 hours Yield increases with time. A 3.75-hour reaction with a 35% enzyme amount resulted in a 97% yield. nih.gov
Temperature 45–65 °C Higher temperatures generally increase yield. At 65 °C, a 99% yield was achieved. nih.gov
Substrate Molar Ratio 1:1–3:1 (Acid:Alcohol) Increasing the molar ratio favored higher yields, reaching 95% at a 3:1 ratio. nih.gov

| Enzyme Amount | 10%–50% (w/w) | Higher enzyme concentrations lead to faster conversion and higher yields. nih.gov |

Strategies for Enzyme Immobilization in Continuous Flow Systems

For industrial-scale production, the reusability and stability of the enzyme are critical. Enzyme immobilization, where the enzyme is attached to a solid support, is a key strategy to achieve this. manchester.ac.uk Lipases have been successfully immobilized on various supports, including nylon and different types of Sepharose beads (e.g., octyl-Sepharose, CNBr-activated Sepharose). nih.govnih.gov Immobilization can dramatically increase the enzyme's stability and, in some cases, its activity—a phenomenon known as hyperactivation. nih.gov

These immobilized enzymes can be integrated into continuous flow reactors, such as packed-bed or stirred-tank systems, allowing for uninterrupted production. nih.govnih.gov This approach not only enhances efficiency and reduces costs associated with enzyme usage but also simplifies product purification. manchester.ac.uknih.gov A continuous flow reactor can operate stably for extended periods, with one study reporting successful operation for over 650 hours for the synthesis of a chiral chemical. acs.org This demonstrates the robustness and potential for large-scale, green production of esters and other fine chemicals. manchester.ac.ukacs.org

Regioselective and Stereoselective Biocatalytic Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of esters like this compound. Enzymes, particularly lipases and esterases, can operate under mild conditions and exhibit high levels of regioselectivity and stereoselectivity, which is often difficult to achieve with conventional catalysts.

The enzymatic synthesis of esters typically involves the reaction of an alcohol with a carboxylic acid (esterification) or another ester (transesterification). For this compound, this would involve the reaction between cyclopentanol (B49286) and octanoic acid or an activated form of octanoic acid. The selectivity of the enzyme is crucial in these transformations. For instance, if a diol or a polyol is used instead of cyclopentanol, a regioselective enzyme can acylate a specific hydroxyl group, leading to a single desired product. Similarly, when using a prochiral or racemic cyclopentanol derivative, a stereoselective enzyme can lead to the formation of a single enantiomer of the corresponding ester.

While specific studies on the regioselective and stereoselective biocatalytic transformation for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar esters. Lipases are well-known for their ability to catalyze esterification and transesterification reactions with high selectivity. For example, Candida antarctica lipase (B570770) B (CALB) is a widely used biocatalyst known for its broad substrate scope and excellent stereoselectivity in the resolution of racemic alcohols and acids.

The application of biocatalysis can be extended to produce chiral analogues of this compound. For instance, using a racemic mixture of a substituted cyclopentanol and octanoic acid in the presence of a stereoselective lipase could result in the kinetic resolution of the alcohol, yielding an enantiomerically enriched this compound analogue and the unreacted enantiomer of the alcohol.

Directed Evolution and De Novo Enzyme Design for Octanoate Esters

The natural repertoire of enzymes may not always possess the optimal properties for industrial-scale synthesis of specific esters like this compound. Challenges can include low activity towards non-natural substrates, lack of stability under process conditions, or insufficient selectivity. mpg.deillinois.edu To overcome these limitations, protein engineering techniques such as directed evolution and de novo enzyme design are employed. mpg.denih.gov

Directed Evolution is a powerful method for tailoring enzyme function for specific applications. illinois.edunih.gov It mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. fredhutch.org The process involves generating a large library of enzyme variants through random mutagenesis, targeted mutagenesis, or gene recombination. fredhutch.org This library is then screened using high-throughput methods to identify improved variants for properties like enhanced catalytic activity, altered substrate specificity, or increased stereoselectivity. nih.govresearchgate.net For the synthesis of octanoate esters, directed evolution could be used to improve an existing lipase or esterase to more efficiently accept cyclopentanol and octanoic acid as substrates, or to enhance its stereoselectivity for the synthesis of chiral analogues. Iterative rounds of mutagenesis and screening can lead to significant improvements in enzyme performance. mpg.de

De Novo Enzyme Design represents a more ambitious approach where a new enzyme is designed from scratch for a specific chemical reaction. nih.govnih.gov This "inverse problem" of protein folding aims to create novel protein structures with predefined catalytic functions. nih.gov The process typically involves computational modeling to design an active site for the desired reaction, which is then incorporated into a stable protein scaffold. researchwithrutgers.com While challenging, de novo design has successfully produced enzymes for various reactions, including ester hydrolysis. nih.govpnas.org In the context of octanoate esters, a de novo designed enzyme could be created to specifically catalyze the formation of this compound with high efficiency and selectivity, potentially offering advantages over naturally occurring enzymes. nih.govbiorxiv.org

TechniqueDescriptionApplication for Octanoate Esters
Directed Evolution Laboratory process that mimics natural selection to evolve enzymes with desired properties through iterative rounds of mutagenesis and screening. mpg.deillinois.edufredhutch.orgTo improve the activity, stability, and selectivity of existing lipases or esterases for the synthesis of this compound and its analogues. nih.gov
De Novo Enzyme Design Computational design and creation of new enzymes with novel structures and functions from first principles. nih.govnih.govresearchwithrutgers.comTo create a custom enzyme specifically for the efficient and selective synthesis of this compound, potentially with tailored substrate specificity. biorxiv.org

Advanced Derivatization Strategies for this compound Analogues

Chemical Modification of Cyclopentyl and Octanoate Moieties

The cyclopentyl and octanoate moieties of this compound can be chemically modified to create a diverse range of analogues with potentially new properties. These modifications can be performed on the starting materials (cyclopentanol and octanoic acid) before esterification or on the final ester product.

Modification of the Cyclopentyl Moiety: The cyclopentyl ring can be functionalized through various organic reactions. For example, the introduction of substituents such as alkyl, aryl, or heteroatom-containing groups can be achieved. The synthesis of cyclopentanone-2-carboxylic acid ethyl ester from adipic acid diethyl ester via Dieckmann condensation is a classic example of forming a functionalized cyclopentyl ring system that can be further modified. oc-praktikum.de Another approach involves the Favorskii rearrangement of 2-chlorocyclohexanone to produce methyl cyclopentanecarboxylate, which can then be used to create various cyclopentyl esters. orgsyn.org

Modification of the Octanoate Moiety: The octanoate chain can also be altered. This can include changing the chain length, introducing unsaturation (double or triple bonds), or adding functional groups along the chain. For instance, methyl octanoate, a related ester, is known to be present in various natural sources and can be derived from octanoic acid. nih.gov The octanoic acid itself can be sourced from natural fats and oils or synthesized, allowing for the introduction of modifications prior to esterification. Standard transformations of carboxylic acids and their esters can be applied, such as alpha-halogenation or the introduction of functional groups at the omega-position.

Asymmetric Synthetic Approaches for Chiral Cyclopentyl-Containing Esters

The synthesis of chiral cyclopentyl-containing esters, where the chirality can reside in the cyclopentyl ring, the ester side chain, or both, requires stereocontrolled synthetic methods. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. youtube.com

One common strategy is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a temporary stereocenter approach has been used for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, a strategy that could be adapted for cyclopentyl systems. rsc.org

Another powerful approach is the use of chiral catalysts. A small amount of a chiral catalyst can be used to generate large quantities of an enantiomerically enriched product. youtube.com This can be applied to the synthesis of chiral alcohols or carboxylic acids that are then used to form the ester. For instance, the asymmetric synthesis of novel chiral esters derived from tetrafluorobenzyl alcohol has been reported, demonstrating the feasibility of creating chiral esters with specific biological activities. nih.gov The asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst to produce enantioenriched sulfinate esters showcases a modern approach to creating chiral centers. nih.gov

Incorporation into Complex Molecular Architectures

This compound analogues can serve as building blocks for the synthesis of more complex molecules with potential applications in materials science and pharmaceuticals. The cyclopentyl ring, in particular, is a structural motif found in various natural products and bioactive compounds.

Analytical Chemistry Approaches in Cyclopentyl Octanoate Research

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental tool in the analysis of chemical compounds, enabling the separation of components within a mixture. nih.gov This is achieved by distributing the components between a stationary phase and a mobile phase. nih.gov For a moderately non-polar ester like cyclopentyl octanoate (B1194180), several chromatographic techniques are particularly effective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like esters. jmchemsci.com It combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. jmchemsci.com In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column coated with a stationary phase. rjptonline.org The separation is based on the differential partitioning of compounds between the mobile and stationary phases; compounds with weaker interactions elute faster. For esters, a non-polar or mid-polar column, such as one with a 5%-phenyl methylpolysiloxane stationary phase, is commonly used. rjptonline.org

Once separated compounds exit the GC column, they enter the mass spectrometer, which ionizes them (commonly via electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z). phytojournal.com The resulting mass spectrum provides a molecular fingerprint that aids in structural identification by comparing it against spectral libraries like the NIST database. phytojournal.com The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of compounds. botanyjournals.com Comprehensive two-dimensional gas chromatography (GCxGC) offers even greater separation power for analyzing complex samples containing numerous volatile compounds. embrapa.br

Table 1: Typical GC-MS Parameters for Ester Analysis

Parameter Setting Purpose
Injector Temperature 250 °C Ensures rapid and complete vaporization of the sample. rjptonline.org
Column Type DB-5 (5%-phenyl methylpolysiloxane) or similar Provides separation based on boiling point and polarity. rjptonline.org
Oven Program Initial temp 50-60°C, ramped to 300°C Gradually increases column temperature to elute compounds with a wide range of boiling points. rjptonline.orgphytojournal.com
Carrier Gas Helium Inert mobile phase to carry the sample through the column. rjptonline.org
Ionization Mode Electron Impact (EI) at 70 eV Standard ionization method that creates reproducible fragmentation patterns. phytojournal.com

| Mass Scan Range | 45-450 Da | Detects the molecular ion and characteristic fragments of medium-sized organic molecules. botanyjournals.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing compounds that are not suitable for GC, such as those that are thermally labile or have low volatility. lcms.cz It is also highly effective for profiling complex mixtures found in environmental or biological samples. dtu.dknih.gov The technique couples a high-performance liquid chromatography (HPLC) system with a mass spectrometer. dtu.dk

In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. A common mode for ester analysis is reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). dtu.dk The separation occurs based on the analyte's polarity. After elution from the column, the sample flows into the MS interface, where the solvent is removed and the analyte is ionized, typically using "soft" ionization techniques like electrospray ionization (ESI). dtu.dk ESI is particularly useful as it often leaves the molecular ion intact, simplifying spectral interpretation. lcms.cz High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) systems, can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the analyte with a high degree of confidence. dtu.dknih.gov

Table 2: Example LC-MS System Configuration for Organic Compound Analysis

Component Specification Function
LC System Dionex Ultimate 3000 RS or similar Pumps the mobile phase and sample through the column at a precise flow rate. dtu.dk
Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 2.7 µm) Separates compounds based on hydrophobicity. dtu.dk
Mobile Phase Acetonitrile/Water gradient The changing solvent composition elutes compounds of varying polarities. nih.gov
Ion Source Electrospray Ionization (ESI) Generates charged droplets that evaporate to produce gas-phase ions. dtu.dk
Mass Analyzer Quadrupole Time-of-Flight (qTOF) Provides high-resolution mass analysis for accurate mass determination and structural confirmation. dtu.dk

| Ionization Mode | Positive Mode [M+H]+ or [M+Na]+ | Protonates or forms adducts with the analyte for detection. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used for separating, identifying, and quantifying components in a mixture. nih.govmdpi.com For purity assessment of a synthesized compound like cyclopentyl octanoate, HPLC with a UV or Diode Array Detector (DAD) is a robust and widely accessible method. mdpi.com

The principle is similar to LC-MS, but the detector is typically optical. A reversed-phase C18 or C8 column is suitable for an ester of this nature, with a mobile phase such as acetonitrile and water. mdpi.com While esters like this compound lack a strong chromophore, they can still be detected at low UV wavelengths (around 210 nm). For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The peak area of the analyte in an unknown sample is then compared to this curve to determine its concentration. For analytes with poor UV absorbance, derivatization with a UV-absorbing tag can significantly enhance sensitivity. nih.gov

Table 3: General HPLC Method Parameters for Purity Analysis

Parameter Setting/Value Rationale
Column Octadecylsilyl (ODS/C18), 5 µm particle size Standard reversed-phase column for separating non-polar to moderately polar compounds. mdpi.com
Mobile Phase Acetonitrile / Water (e.g., 90:10 v/v) A common solvent system for reversed-phase chromatography, offering good separation efficiency. mdpi.com
Flow Rate 1.0 mL/min A typical analytical flow rate for standard bore columns. mdpi.com
Injection Volume 20 µL Standard volume for analytical HPLC. mdpi.com
Detection UV/DAD at ~210 nm Wavelength for detecting the carbonyl group in the ester.

| Purity Calculation | Area Percent Method | Assumes all components have a similar response factor; provides a relative purity value. |

Thin Layer Chromatography (TLC) in Isolation and Purity Verification

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the purity of a substance. nih.govlibretexts.org It is a form of planar chromatography performed on a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. nih.gov

To analyze this compound, a small spot of the sample is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the eluent). By capillary action, the eluent moves up the plate, and the sample components travel up the plate at different rates depending on their polarity and interaction with the stationary phase. Less polar compounds, like this compound, will travel further up the plate with a non-polar eluent system (e.g., hexane/ethyl acetate), resulting in a higher Retention Factor (Rf) value. chemistryhall.com After development, the spots can be visualized under UV light (if the compound is UV-active or the plate contains a fluorescent indicator) or by staining with a chemical agent like iodine vapor or potassium permanganate. libretexts.orgchemistryhall.com Comparing the Rf value of the sample to that of a pure standard allows for qualitative identification and purity assessment. libretexts.org

Spectroscopic Characterization Methods for Structural Elucidation

While chromatography separates compounds, spectroscopy is used to determine their molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds.

For this compound, the FTIR spectrum would provide clear evidence of its key functional groups. The most prominent and diagnostically important peak would be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1750-1735 cm⁻¹. Other characteristic peaks would include the C-O single bond stretches of the ester group around 1300-1000 cm⁻¹ and the C-H stretching vibrations of the aliphatic cyclopentyl and octyl chains just below 3000 cm⁻¹. researchgate.net The presence of these specific absorption bands provides confirmatory evidence for the ester structure. researchgate.net

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Functional Group Description
2950-2850 C-H Alkane Strong, sharp peaks from the cyclopentyl and octyl groups.
1750-1735 C=O Ester Very strong, sharp peak characteristic of the carbonyl stretch. researchgate.net
1470-1450 C-H Alkane Medium intensity peak from methylene scissoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In a typical ¹³C NMR spectrum of this compound, distinct signals corresponding to the different carbon environments within the molecule would be observed. The carbonyl carbon of the ester group is expected to appear significantly downfield, generally in the range of 170-180 ppm, due to the deshielding effect of the neighboring oxygen atoms. The carbon of the cyclopentyl ring attached to the oxygen atom would also be shifted downfield compared to the other ring carbons, typically appearing around 70-80 ppm. The remaining methylene carbons of the cyclopentyl ring and the octanoyl chain would resonate at higher field strengths, generally between 20-40 ppm. The terminal methyl carbon of the octanoyl group would be the most shielded, appearing at the highest field, around 14 ppm.

The intensity of the signals in a ¹³C NMR spectrum can also provide structural clues, with quaternary carbons often exhibiting weaker signals. youtube.com This information, combined with the chemical shift data, allows for a comprehensive assignment of all carbon atoms in the this compound structure.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O)~173
Cyclopentyl CH-O~75
Cyclopentyl CH₂~33
Cyclopentyl CH₂~24
Octanoyl CH₂ (alpha)~34
Octanoyl CH₂ (beta-zeta)~23-32
Octanoyl CH₃~14

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Detection and Purity

While this compound itself does not possess strong chromophores that absorb in the visible region, UV-Vis spectroscopy can still be a useful tool, particularly for purity assessment. The ester carbonyl group exhibits a weak n→π* absorption in the ultraviolet region, typically around 210-220 nm. The primary utility of UV-Vis spectroscopy in this context is often to detect the presence of impurities that may have stronger UV absorbance, such as aromatic compounds or conjugated systems. nih.gov By monitoring the absorbance at specific wavelengths, one can assess the purity of a this compound sample. nih.gov For quantitative analysis, UV-Vis spectroscopy can be employed when suitable chromophoric derivatives of the compound are prepared.

Advanced Mass Spectrometry Techniques in Research Applications

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and specificity for the detection and identification of compounds. When coupled with chromatographic separation techniques, MS provides a powerful platform for analyzing complex mixtures. The quality of a mass spectrum, in terms of accuracy and resolution, is critical for successful compound identification. masonaco.org

UPLC-ESI-QTOF/MS/MS is a highly effective technique for the analysis of compounds like this compound. UPLC provides rapid and high-resolution separation of components in a mixture. mdpi.comnih.gov Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions, minimizing fragmentation and preserving the molecular weight information. The quadrupole time-of-flight (QTOF) mass analyzer offers high mass accuracy and resolution, enabling the determination of elemental compositions and facilitating the identification of unknown compounds. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of selected ions, providing structural information that aids in the definitive identification of the compound. nih.gov

LC-HRMS is another powerful technique widely used in the analysis of organic compounds. researchgate.netresearchgate.net Similar to UPLC-QTOF, it combines the separation power of liquid chromatography with the high mass accuracy and resolution of a high-resolution mass spectrometer, such as an Orbitrap or TOF analyzer. researchgate.netmdpi.com This allows for the confident identification of compounds based on their accurate mass, which can be used to calculate the elemental formula. masonaco.org LC-HRMS is instrumental in metabolomics and other studies where the precise identification of numerous compounds in a complex biological matrix is required. nih.gov

The combination of UHPLC with a heated electrospray ionization (HESI) source and a Quadrupole-Orbitrap mass spectrometer represents a state-of-the-art analytical platform. nih.gov UHPLC offers even faster separations and higher resolution compared to conventional HPLC. HESI improves the desolvation process, enhancing the ionization efficiency for a broader range of compounds. The Quadrupole-Orbitrap mass analyzer provides exceptionally high resolution and mass accuracy, allowing for very confident compound identification and quantification, even at low concentrations. nih.gov This technique is particularly valuable for complex analyses in fields like metabolomics and lipidomics.

Metabolomic and Lipidomic Profiling Techniques in Biological Matrices

Metabolomics and lipidomics are large-scale studies that aim to identify and quantify the complete set of metabolites and lipids within a biological system. waters.com These fields are crucial for understanding the biochemical pathways and cellular responses to various stimuli. nih.gov

In the context of biological research, this compound, as an ester of a fatty acid, would be considered part of the lipidome. Untargeted metabolomic and lipidomic approaches are often employed as hypothesis-generating tools to screen for changes in metabolite and lipid profiles between different biological states, such as healthy versus diseased. researchgate.netwaters.com

Advanced analytical platforms, particularly those based on high-resolution mass spectrometry like LC-HRMS and UHPLC-MS/MS, are essential for these studies. researchgate.net They provide the necessary sensitivity and specificity to detect and identify a vast number of molecules in complex biological samples. nih.gov By comparing the lipid profiles of different samples, researchers can identify specific lipids, such as this compound or related species, that are altered in response to a particular condition, providing insights into the underlying biological mechanisms.

Untargeted Metabolomics for Comparative Analysis

Untargeted metabolomics aims to capture a broad and impartial snapshot of all measurable small molecules in a biological sample. nih.gov This approach is particularly valuable in comparative analyses where the goal is to identify differences in metabolite composition between different states, such as before and after exposure to a compound or between different experimental groups. nih.gov Unlike targeted methods that focus on a predefined list of known metabolites, untargeted metabolomics provides an exploratory view, uncovering unexpected metabolic perturbations. nih.gov

The process typically involves advanced analytical platforms, most commonly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.net This technology allows for the separation and detection of a vast number of metabolites within a sample, generating a complex dataset of features characterized by their mass-to-charge ratio (m/z) and retention time. researchgate.netnih.gov

In the context of this compound research, an untargeted metabolomics workflow would involve comparing the metabolic profiles of samples under specific conditions. For instance, a study might compare a control group to a group exposed to this compound to identify which metabolites are significantly altered. This comparative approach can reveal the metabolic pathways affected by the compound.

A key strength of untargeted metabolomics is its ability to reveal novel biomarkers and generate new hypotheses. nih.gov For example, a comparative study on the effects of a substance on a plant's metabolome revealed a significant number of differentially accumulated metabolic features, providing insights into the plant's defense mechanisms. nih.gov This highlights the potential of untargeted metabolomics to elucidate the broader biological impact of a compound like this compound.

The data generated from untargeted metabolomics is vast and complex, often consisting of thousands of detected features. nih.gov Therefore, sophisticated data processing and statistical analysis are crucial for extracting meaningful biological information. nih.gov

Statistical Analysis in Metabolomics Data Interpretation

The interpretation of the large datasets generated by untargeted metabolomics relies heavily on statistical analysis to distinguish biologically significant changes from experimental noise. nih.govnih.gov A variety of univariate and multivariate statistical methods are employed to analyze this high-dimensional data. nih.gov

Univariate Analysis:

Univariate methods assess the difference in the concentration of a single metabolite between groups. nih.gov Common univariate statistical tests include the t-test and analysis of variance (ANOVA), which are used to identify individual metabolites that show a statistically significant change in response to a particular condition. nih.govnih.gov For instance, a one-way ANOVA can be used to determine the number of differentially accumulated metabolic features between different treatment groups at various time points. nih.gov

Multivariate Analysis:

Principal Component Analysis (PCA) is a widely used unsupervised multivariate technique that reduces the dimensionality of the data while retaining most of the variation. nih.gov PCA can reveal natural groupings or outliers within the data without prior knowledge of the sample classes. researchgate.net

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised multivariate method that is often used to identify the variables that are most important for distinguishing between predefined groups. nih.govfrontiersin.org By maximizing the covariance between the measured data and the class membership, PLS-DA can effectively identify metabolites that are key differentiators between experimental conditions. nih.gov

Data Interpretation and Visualization:

The results of these statistical analyses are often visualized using various plots to aid in interpretation. Score plots from PCA and PLS-DA can show the separation between different sample groups, while loading plots help to identify the metabolites responsible for this separation. nih.gov Heat maps are another common visualization tool that displays the relative abundance of metabolites across different samples, often in conjunction with hierarchical clustering to group metabolites with similar expression patterns. researchgate.net

To enhance the reliability of the findings, statistical significance is often determined using stringent criteria, such as applying a Bonferroni correction for multiple comparisons to control the family-wise error rate. nih.gov

The following table provides an overview of statistical methods commonly used in metabolomics data analysis:

Interactive Data Table: Statistical Methods in Metabolomics

Statistical Method Type Description Application in Metabolomics References
t-testUnivariateCompares the means of two groups.To identify individual metabolites that are significantly different between two conditions. nih.gov
ANOVA (Analysis of Variance)UnivariateCompares the means of two or more groups.To identify metabolites that vary significantly across multiple experimental groups or time points. nih.govnih.gov
Principal Component Analysis (PCA)Multivariate (Unsupervised)Reduces the dimensionality of the data by creating new uncorrelated variables (principal components).To visualize the overall structure of the data, identify outliers, and observe clustering of samples. nih.govresearchgate.net
Partial Least Squares-Discriminant Analysis (PLS-DA)Multivariate (Supervised)A regression method that finds the variables that best discriminate between predefined classes.To identify metabolites that are most influential in separating different experimental groups. nih.govfrontiersin.org
Hierarchical ClusteringMultivariateGroups similar objects into a hierarchy of clusters.To group metabolites with similar abundance patterns across different samples, often visualized as a heat map. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic nature of molecules. rsdjournal.org These calculations can predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic features. rsdjournal.orgaps.org

Ab Initio and Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Ab Initio and Density Functional Theory (DFT) are two of the most powerful methods in quantum chemistry for determining the ground-state and excited-state properties of molecules. aps.org Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT methods calculate the electron density to determine the energy and other properties of a system. rsdjournal.orgaps.org These methods are routinely used to optimize molecular geometries, calculate electronic energies, and map out electronic properties like orbital energies (HOMO/LUMO) and electrostatic potential surfaces. mdpi.commdpi.com

A computational study of Cyclopentyl octanoate (B1194180) using these methods would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would offer insights into its chemical reactivity, with the HOMO energy relating to its ability to donate electrons and the LUMO energy to its ability to accept electrons. mdpi.com

Despite the power of these methods, no specific ab initio or DFT studies focused on the molecular geometry and electronic structure of Cyclopentyl octanoate have been identified in the reviewed literature. General principles can be applied, but specific calculated values for its geometric and electronic parameters are not available.

Conformational Analysis and Energetic Landscape Exploration

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. chemistrysteps.com For a flexible molecule like this compound, which contains a cyclopentyl ring and a rotatable octanoate chain, a multitude of conformations are possible. Exploring the potential energy surface allows for the identification of low-energy conformers, which are the most likely to be populated at a given temperature, and the energy barriers that separate them. nih.govlibretexts.org

The cyclopentyl ring itself is not planar and exists in puckered conformations, such as the "envelope" and "half-chair" forms, to relieve ring strain. dalalinstitute.commaricopa.eduresearchgate.net The interplay between the ring's conformation and the rotation around the single bonds of the octanoate chain would create a complex energetic landscape. Understanding this landscape is crucial for predicting the molecule's average structure and physical properties.

A specific conformational analysis and exploration of the energetic landscape for this compound has not been reported in the available scientific literature. Studies on similar structures, like cyclo-octane, have revealed complex energy landscapes with multiple stable conformations and transition states, suggesting that this compound would also possess a rich conformational behavior. nih.gov

Prediction and Interpretation of Spectroscopic Features

Computational methods are extensively used to predict and help interpret experimental spectra, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By calculating vibrational frequencies and NMR chemical shifts for a given molecular structure, theoretical spectra can be generated. mdpi.comresearchgate.net Comparing these predicted spectra with experimental data can confirm the structure of a compound and aid in the assignment of spectral bands to specific molecular motions or chemical environments. mdpi.comnih.gov

For this compound, quantum chemical calculations could predict its characteristic IR absorption bands, such as the C=O stretching frequency of the ester group and the various C-H and C-C stretching and bending modes of the cyclopentyl and octyl moieties. Similarly, NMR chemical shifts for each unique carbon and hydrogen atom could be calculated to assist in the interpretation of ¹H and ¹³C NMR spectra.

No computational studies predicting the spectroscopic features of this compound are currently available. While general spectral databases may contain experimental data, detailed theoretical predictions and their correlation with experimental findings are absent from the literature.

Chemical Kinetics and Reaction Mechanism Simulations

Computational chemistry also provides methods to study the dynamics of chemical reactions, including the elucidation of reaction pathways and the calculation of reaction rates. doi.org

Elucidation of Reaction Pathways and Intermediates

Simulations can map out the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. This process allows for the characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. doi.org By identifying these key structures, the step-by-step mechanism of a reaction can be elucidated. For example, the hydrolysis of this compound could be modeled to understand the movement of atoms and the structure of the tetrahedral intermediate.

Specific research simulating the reaction pathways and identifying intermediates for reactions involving this compound is not documented. Studies on the combustion of related molecules like cyclopentane (B165970) have shown the complexity of radical reaction pathways, which require extensive computational effort to unravel. doi.orgresearchgate.net

Determination of Rate Coefficients and Activation Energies

From the computed potential energy surface, it is possible to calculate key kinetic parameters, such as the activation energy (the energy barrier that must be overcome for a reaction to occur) and the rate coefficient. doi.org Transition State Theory is a common framework used for these calculations. These theoretical kinetic data are crucial for building predictive models of chemical reactivity.

There are no published studies that report computationally determined rate coefficients or activation energies for any reaction of this compound.

Based on a thorough review of available scientific literature, there is a clear lack of specific theoretical and computational research on the chemical compound this compound. While the methodologies for such studies are well-established and have been applied to countless other molecules, their application to this particular ester has not been reported. Consequently, detailed, scientifically accurate data on its optimized geometry, electronic structure, conformational landscape, predicted spectroscopic features, and reaction kinetics are not available. Future computational studies are necessary to fill this knowledge gap and provide a deeper understanding of the molecular properties and reactivity of this compound.

Molecular Modeling for Enzyme-Substrate Interactions

Computational methods have enabled the de novo design of enzymes with novel activities, including the hydrolysis of specific esters like octanoates. nih.gov This process demonstrates the potential for creating custom biocatalysts for molecules such as this compound. A notable study successfully designed a lipase (B570770) with hydrolytic activity towards p-nitrophenyl octanoate, a common model substrate for octanoate esters. nih.govresearchgate.net

The design process begins with a quantum-mechanical approach to construct a "theozyme," which is a theoretical model of the active site geometry required to stabilize the transition state of the desired reaction—in this case, ester hydrolysis. nih.govresearchgate.net This theozyme typically involves a catalytic triad (B1167595) (e.g., Serine, Histidine, Aspartate/Glutamate). nih.gov Using the Rosetta "inside-out" protocol, this theoretical active site is then placed into suitable protein scaffolds to find a stable and functional combination. nih.govresearchgate.net

Following the initial design and experimental screening, further optimization is often required. Molecular dynamics simulations and the RosettaDesign application can be used to refine the substrate binding mode and the surrounding amino acid sequence. nih.gov In one successful case, this redesign process led to a mutant lipase (1a8uD1–M8) with a 3.34-fold increase in hydrolytic activity towards p-nitrophenyl octanoate compared to the initial computationally designed enzyme. nih.gov The redesigned enzyme also showed activity on natural substrates like glycerol (B35011) trioctanoate, confirming the strategy's effectiveness in creating novel biocatalytic functions from scratch. nih.gov

Designed EnzymeModel SubstrateDesign StrategyKey Finding
1a8uD1p-Nitrophenyl octanoateDe novo design with Rosetta "inside-out" protocolMeasurable hydrolysis activity (24.25 ± 0.57 U/g) achieved from scratch. nih.gov
1a8uD1–M8p-Nitrophenyl octanoateMolecular dynamics and RosettaDesign optimizationHydrolysis activity enhanced 3.34 times compared to the initial design. nih.gov
1a8uD1–M8Glycerol trioctanoateActivity testing on natural substrateThe designed enzyme was also able to hydrolyze a natural middle-chained substrate. nih.gov

The interaction between a substrate like this compound and an enzyme is governed by complex ligand-protein binding mechanisms. Computational biology provides powerful tools to decipher these interactions, which is crucial for both understanding natural enzymes and engineering new ones. nih.govrsc.org Two fundamental models describe the initial binding event: "lock-and-key" and "induced fit". nih.gov The "lock-and-key" model posits a rigid-body association between the ligand and a pre-shaped active site, while the "induced fit" model suggests that the initial binding event causes a conformational change in the protein to achieve a more stable complex. nih.gov

Molecular modeling techniques, including molecular dynamics simulations and docking studies, are essential for visualizing and analyzing these events. nih.govdiva-portal.org These simulations allow researchers to study the enzyme-substrate complex, evaluate binding modes, and understand how specific amino acid residues contribute to binding and catalysis. diva-portal.orgmdpi.com For ester hydrolysis reactions catalyzed by serine hydrolases, modeling often focuses on the tetrahedral intermediate formed during the reaction, following a "ping-pong bi-bi" kinetic mechanism. diva-portal.orgresearchgate.net Understanding these fundamental binding and catalytic mechanisms is a prerequisite for the successful rational design of enzymes with improved or novel functionalities. rsc.orgnih.gov

Biological and Biochemical Research Pathways

Enzymatic Transformations and Biocatalysis

The enzymatic synthesis and hydrolysis of esters are well-established fields of study, with lipases and esterases being the primary enzymes of interest. Research in this area for Cyclopentyl octanoate (B1194180) would be crucial for developing green and sustainable production methods.

Characterization of Enzyme Activity and Specificity towards Octanoate Esters

While there is no specific data for cyclopentyl octanoate, research on other octanoate esters provides a foundation for potential enzymatic pathways. For instance, lipases from various microbial sources, such as Candida and Rhizomucor, have been shown to catalyze the synthesis of different octanoate esters like butyl octanoate and phenethyl octanoate. lmaleidykla.ltnih.govresearchgate.net The specificity of these enzymes is often influenced by the structure of both the alcohol and the fatty acid. A systematic screening of various lipases and esterases would be the first step in identifying suitable biocatalysts for the synthesis or hydrolysis of this compound. Key parameters to investigate would include substrate affinity (Km) and turnover number (kcat) to determine the most efficient enzymes.

Engineering of Enzymes for Enhanced Catalytic Performance

Once a native enzyme with activity towards this compound is identified, protein engineering techniques could be employed to enhance its catalytic efficiency, stability, and selectivity. Methods like directed evolution and rational design have been successfully used to improve enzyme performance for other esters. nih.govresearchgate.net For example, the engineering of an alcohol acyltransferase (AAT) from Actinidia chinensis improved its specificity for octanoyl-CoA, leading to the enhanced production of butyl octanoate in Escherichia coli. nih.govdoi.org Similar strategies could be applied to tailor an enzyme specifically for this compound synthesis, potentially increasing yields and making the biocatalytic process economically viable.

Mechanistic Studies of Enzymatic Reactions Involving Octanoate Esters

The catalytic mechanism of lipases for esterification and hydrolysis reactions typically follows a Ping-Pong Bi-Bi mechanism involving the formation of a tetrahedral intermediate and an acyl-enzyme complex. Computational studies and kinetic analyses are instrumental in elucidating these mechanisms. nih.gov For other octanoate esters, it has been shown that the reaction mechanism can be influenced by factors such as the solvent system and the nature of the substrates. nih.gov Mechanistic studies on the enzymatic reaction with this compound would provide fundamental insights into the enzyme's active site and the factors governing its catalytic activity, which is essential for rational enzyme engineering.

Metabolic Studies and Biosynthesis of Related Compounds

Understanding the metabolic fate of this compound and the natural biosynthesis of related molecules is fundamental to assessing its biological significance and potential applications.

Investigation of Biosynthetic Pathways for Cyclopentyl-Containing Fatty Acids

Nature produces a variety of fatty acids with cyclic moieties. In the plant kingdom, particularly in the Flacourtiaceae family, cyclopentenyl fatty acids are synthesized from the non-proteinogenic amino acid cyclopentenylglycine, which is converted to aleprolic acid and subsequently elongated. nih.govnih.gov In bacteria, cyclopropane fatty acids are formed by the addition of a methylene group across a double bond in a pre-existing fatty acid chain. nih.gov Investigating whether similar pathways could lead to the formation of a cyclopentyl ring that is subsequently esterified with octanoic acid, or if a different biosynthetic route exists, would be a key research question.

Differential Metabolic Fates of Octanoate in Organisms

The metabolism of octanoate, an eight-carbon medium-chain fatty acid, exhibits significant differences across various organisms and even between different tissues within the same organism. These distinctions are primarily rooted in the enzymes available for its activation and subsequent oxidation.

In mammals, a key divergence in octanoate metabolism is observed between the liver and muscle tissues. The liver possesses the enzymatic machinery, specifically medium-chain acyl-CoA synthetases (ACSMs), to directly activate free octanoate to octanoyl-CoA within the mitochondria. nih.govnih.gov This allows for its efficient entry into the β-oxidation pathway for energy production. Conversely, heart and skeletal muscle mitochondria lack the ability to oxidize free octanoate directly. nih.govnih.gov Instead, these tissues rely on the carnitine-bound form, octanoylcarnitine, for mitochondrial uptake and oxidation. nih.govnih.gov This suggests that muscle tissues are dependent on peroxisomal oxidation to initially form octanoyl-CoA, which is then converted to octanoylcarnitine for mitochondrial transport. nih.gov Interestingly, the oxidation of octanoylcarnitine in the heart is significantly more rapid than in the liver. nih.gov

The metabolic fate of octanoate is also influenced by the presence of other fatty acids and glucose. In isolated rat adipocytes, octanoate is readily incorporated into triglycerides through direct esterification, without undergoing prior β-oxidation. nih.gov Low concentrations of octanoate can stimulate the conversion of glucose into carbon dioxide and triglycerides. nih.gov However, at higher concentrations, octanoate can suppress the synthesis of fatty acids from glucose. nih.gov Furthermore, the presence of palmitate, a long-chain fatty acid, significantly inhibits the esterification of octanoate in adipocytes. nih.gov

In the context of glioblastoma cells, octanoic acid (C8) and decanoic acid (C10) exhibit distinct metabolic effects. C8 primarily stimulates mitochondrial metabolism, leading to an increased production of ketone bodies. frontiersin.org In contrast, C10 predominantly affects cytosolic pathways, enhancing the conversion of glucose to lactate and promoting lipid synthesis. frontiersin.org

In plants, mitochondria have their own fatty acid synthesis (FAS) system, which is distinct from the one in plastids. frontiersin.org The primary product of this mitochondrial pathway is octanoic acid, which serves as a crucial precursor for the synthesis of lipoic acid, an essential cofactor for several key enzymes involved in metabolism. frontiersin.orgphytomorphology.com The synthesis of lipoic acid involves the transfer of the octanoyl moiety from octanoyl-ACP to target proteins, a reaction catalyzed by octanoyltransferase (LIP2) and lipoyl synthase (LIP1). frontiersin.org

The differential metabolism of octanoate is also evident in its interaction with other metabolic pathways. For instance, in an infant swine model on extracorporeal membrane oxygenation (ECMO), both octanoate and heptanoate, an odd-numbered medium-chain fatty acid, increased the flux of propionyl-CoA into the citric acid cycle. physiology.org However, octanoate specifically led to a higher myocardial citrate concentration and a better energy state in the heart compared to heptanoate. physiology.org This highlights the nuanced and context-dependent metabolic roles of octanoate.

Table 1: Differential Metabolism of Octanoate

Organism/TissueKey Metabolic FeaturesReferences
Mammalian Liver Can directly activate and oxidize free octanoate in mitochondria via ACSMs. nih.govnih.gov
Mammalian Heart & Skeletal Muscle Cannot directly oxidize free octanoate; relies on octanoylcarnitine for mitochondrial oxidation. nih.govnih.gov
Rat Adipocytes Directly esterifies octanoate into triglycerides; low concentrations stimulate glucose metabolism, while high concentrations inhibit fatty acid synthesis from glucose. nih.gov
Glioblastoma Cells C8 (octanoate) primarily increases ketone body production. frontiersin.org
Plants Mitochondrial FAS produces octanoic acid as a precursor for lipoic acid synthesis. frontiersin.orgphytomorphology.com
Infant Swine Heart (on ECMO) Increases myocardial citrate and energy state more effectively than heptanoate. physiology.org

Roles of Cyclopentyl Fatty Acid Analogs in Plant Metabolism and Signaling

Cyclopentyl and cyclopentenyl fatty acid analogs are integral components of plant metabolism and signaling, most notably as precursors and key players in the jasmonate pathway. Jasmonates, including jasmonic acid (JA) and its derivatives, are lipid-derived signaling molecules that regulate a wide array of developmental processes and defense responses against biotic and abiotic stresses. mdpi.comnih.govoup.com

The biosynthesis of jasmonates originates from α-linolenic acid released from chloroplast membranes. mdpi.comoup.com A series of enzymatic reactions converts α-linolenic acid into 12-oxo-phytodienoic acid (OPDA), a cyclopentenone fatty acid. mdpi.comnih.gov OPDA is then transported to the peroxisome where it is reduced and undergoes three cycles of β-oxidation to form jasmonic acid. mdpi.comnih.gov

The jasmonate signaling pathway is a complex network that involves various cyclopentyl and cyclopentenyl intermediates. nih.gov Research using mutants in the jasmonate biosynthesis pathway has allowed for the dissection of the specific roles of cyclopentanone and cyclopentenone signaling molecules. nih.gov For instance, some defense responses in Arabidopsis can be induced by both OPDA and jasmonic acid, while others, like stamen development, are specifically induced by jasmonic acid and not OPDA. nih.gov This indicates the existence of at least two distinct signaling pathways that recognize different cyclopentyl-containing molecules. nih.gov

The most bioactive form of jasmonate is often jasmonyl-isoleucine (JA-Ile). mdpi.comnih.gov In the absence of stress, the levels of JA-Ile are low, and JAZ (Jasmonate-ZIM domain) proteins repress the transcription of jasmonate-responsive genes by interacting with transcription factors such as MYC2. mdpi.comoup.com Upon stress, the accumulation of JA-Ile leads to its binding to the COI1-JAZ co-receptor complex, triggering the degradation of JAZ proteins via the 26S proteasome. nih.govoup.commdpi.com This derepresses the transcription factors, allowing for the expression of genes involved in defense and other physiological responses. mdpi.comnih.govoup.com

Beyond their role in the jasmonate pathway, cyclopentyl fatty acids themselves are important metabolic intermediates. For example, tuberonic acid and its glucosides, which are cyclopentyl fatty acids, are known to be involved in plant development, acting as tuber-inducing factors in potatoes. gerli.com

The production of these specialized fatty acids can be engineered in plants. For instance, the expression of bacterial and plant cyclopropane fatty acid synthases in Nicotiana benthamiana leaves led to the accumulation of dihydrosterculic acid, a cyclopropane fatty acid. frontiersin.org This demonstrates the potential for manipulating these metabolic pathways to produce valuable fatty acids in plant tissues. frontiersin.org

Table 2: Key Cyclopentyl Analogs in Plant Metabolism and Signaling

Compound/ClassRoleReferences
Jasmonates (JA, JA-Ile, etc.) Plant hormones regulating growth, development, and stress responses. mdpi.comnih.govoup.com
12-oxo-phytodienoic acid (OPDA) A cyclopentenone precursor to jasmonic acid and a signaling molecule in its own right. mdpi.comnih.gov
Tuberonic acid and its glucosides Cyclopentyl fatty acids involved in plant development, such as tuber induction in potatoes. gerli.com
Dihydrosterculic acid A cyclopropane fatty acid that can be produced in plants through genetic engineering. frontiersin.org

Natural Occurrence and Ecological Research

Detection and Identification of this compound Analogues in Plant Sources

The detection and identification of cyclopentyl fatty acids and their derivatives in plant sources have been a subject of research for over a century. gerli.com These compounds are characteristically found in the seed oils of plants belonging to the Flacourtiaceae family, such as Hydnocarpus species. gerli.comscribd.com The primary methods for their identification involve the fractionation of fatty acids followed by spectroscopic analysis.

Historically, the chemical constitution of these fatty acids was first investigated in the early 1900s, with their definitive structures being elucidated in 1925. gerli.com Modern analytical techniques have greatly refined the process of their detection. A common approach involves the fractionation of total cyclic fatty acids using methods like silver ion high-performance liquid chromatography. csic.es Following fractionation, the individual compounds are typically derivatized to their methyl esters, picolinyl esters, or dimethyloxazoline derivatives for analysis by gas chromatography-mass spectrometry (GC-MS). csic.es Fourier transform infrared spectroscopy of the methyl esters can also be employed for characterization. csic.es

In seeds of Hydnocarpus anthelminthica, both cyclopentenylglycine and cyclopentenyl fatty acids are naturally present. nih.gov Studies involving the administration of labeled precursors, such as cyclopentenyl[2-14C]glycine and [1-14C]aleprolic acid, to maturing seeds confirmed their role in the biosynthesis of cyclopentenyl fatty acids. nih.gov

More recently, research has focused on the production of these fatty acids in non-native plant systems. For example, the transient expression of cyclopropane fatty acid synthases from E. coli and cotton in Nicotiana benthamiana leaves resulted in the production and accumulation of dihydrosterculic acid, which was confirmed by GC-MS against a reference standard. frontiersin.org

The presence of cyclopropane fatty acids has also been identified in human plasma following the consumption of foods rich in these compounds, such as certain cheeses and milk. nih.govnih.gov This was achieved by monitoring the plasma total fatty acid profile using GC-MS. nih.govnih.gov

Occurrence of Related Cyclic Fatty Acids in Natural Oils

Cyclic fatty acids, including cyclopentenyl and cyclopropane derivatives, are found in a variety of natural oils, primarily from plant sources. The most well-known of these are the cyclopentenyl fatty acids found in the seed oils of the Flacourtiaceae family. aocs.org

Chaulmoogra oil, obtained from the seeds of Hydnocarpus species, is particularly rich in cyclopentenyl fatty acids, with chaulmoogric acid and hydnocarpic acid being the most abundant. gerli.comscribd.comwikipedia.orgnatureinbottle.com These acids can constitute a significant portion of the fatty acid content in these oils, ranging from 9% to 75%. gerli.com Gorlic acid, another cyclopentenyl fatty acid with an additional double bond in its side chain, is also present in these oils at levels of 1.4% to 25%. gerli.com The seeds of Caloncoba echinata are the source of gorli oil, which also contains these cyclic fatty acids. britannica.com

Cyclopropane and cyclopropene fatty acids are another class of cyclic fatty acids found in nature. Sterculic acid and malvalic acid are prominent cyclopropene fatty acids present in high concentrations in sterculia oils and at lower levels in kapok seed oil and cottonseed oil. aocs.orgwikipedia.org The seed oil of Litchi chinensis is notable for containing nearly 40% cyclopropane fatty acids in the form of triglycerides. wikipedia.org Dihydrosterculic acid has been detected in Baobab seed oil. mdpi.com

The formation of cyclic fatty acids can also occur during the heating of vegetable oils. gerli.comcsic.es For instance, heating sunflower oil and linseed oil leads to the formation of complex mixtures of monocyclic fatty acids. csic.es Linoleic and linolenic acids can give rise to various dienoic acids containing cyclopentenyl or cyclohexenyl rings under such conditions. gerli.com During domestic frying, the formation of cyclic fatty acid monomers has been observed, with cyclopentyl structures being more abundant than cyclohexyl structures in both sunflower oil and high oleic acid sunflower oil. nih.gov

Furthermore, compounds similar to hydnocarpic and chaulmoogric acids, but with a saturated cyclopentyl ring, have been identified in certain species of red algae. gerli.com

Table 3: Occurrence of Cyclic Fatty Acids in Natural Oils

Cyclic Fatty AcidNatural Source(s)References
Chaulmoogric Acid Chaulmoogra oil (Hydnocarpus spp.), Gorli oil (Caloncoba echinata) gerli.comscribd.comwikipedia.orgnatureinbottle.combritannica.com
Hydnocarpic Acid Chaulmoogra oil (Hydnocarpus spp.), Gorli oil (Caloncoba echinata) gerli.comscribd.comaocs.orgnatureinbottle.combritannica.com
Gorlic Acid Chaulmoogra oil (Hydnocarpus spp.) gerli.com
Sterculic Acid Sterculia oils, Kapok seed oil, Cottonseed oil aocs.orgwikipedia.org
Malvalic Acid Sterculia oils, Kapok seed oil, Cottonseed oil aocs.orgwikipedia.org
Dihydrosterculic Acid Litchi chinensis seed oil, Baobab seed oil wikipedia.orgmdpi.com
Cyclopentyl/Cyclohexyl Fatty Acids Formed in heated vegetable oils (e.g., sunflower, linseed) gerli.comcsic.esnih.gov
Saturated Cyclopentyl Fatty Acids Certain red algae species gerli.com

Investigations into the Biogeochemical Cycling of Esters (general context)

The biogeochemical cycling of esters is a fundamental process in various ecosystems, influencing the fate of organic matter and the cycling of major elements like carbon. Esters are subject to both formation and hydrolysis, processes that are significantly influenced by environmental conditions.

In prebiotic chemistry models, wet-dry cycles are considered a plausible mechanism for the formation of polymers, including esters. researchgate.net During the dry, heated phase, condensation reactions lead to the formation of ester bonds. researchgate.net Subsequent rehydration during the wet phase can lead to the hydrolysis of some of these bonds, but successive cycles can result in a net accumulation of oligoesters, a phenomenon termed a "polymerization ratchet." researchgate.net

In modern ecosystems, the breakdown of esters is a key part of organic matter decomposition. For instance, the decomposition of algae in eutrophic lakes releases large quantities of algal organic matter, which includes esters, into the water column. acs.org The microbial metabolism of these compounds can have significant downstream effects on biogeochemical cycles, such as an increase in methanogen activity and subsequent methylmercury production. acs.org

The structure of an ester has a profound impact on its biodegradability. Studies on the anaerobic biodegradation of various ester compounds in marine sediments have shown that the chain length of both the acid and alcohol moieties, as well as branching in the alcohol moiety, affect the rate and completeness of degradation. nih.gov For example, esters with a total carbon number between 12 and 18 are more readily biodegradable, while those with branched alcohols are more resistant. nih.gov The presence of an unsaturated bond in the acid or alcohol moiety can increase the biodegradability of the ester. nih.gov

In agricultural systems, modern practices alter the natural biogeochemical cycles of elements like carbon and nitrogen. ethz.ch The breakdown of organic matter, which contains esters, can lead to the loss of these elements to the atmosphere as greenhouse gases or to aquatic systems as dissolved organic matter. ethz.ch Understanding the processes of ester formation and hydrolysis is therefore crucial for developing sustainable agricultural practices that promote efficient nutrient cycling. ethz.ch

Exploration of Naturally Occurring Derivatives with Potential Biological Significance

A number of naturally occurring derivatives of cyclic fatty acids have been identified and are being explored for their potential biological significance. The most historically significant of these are the cyclopentenyl fatty acids from chaulmoogra oil, which were used in traditional medicine for the treatment of leprosy. gerli.comwikipedia.orgnih.gov The active agents in the oil are believed to be hydnocarpic acid and chaulmoogric acid, which are thought to possess antibiotic properties. britannica.comnih.gov More recently, these compounds have been investigated for other applications, including as anti-inflammatory agents and for the treatment of other skin diseases and tuberculosis. gerli.com

Cyclopropane fatty acids also exhibit interesting biological activities. They are known to inhibit the enzyme stearoyl-CoA desaturase, which is responsible for the conversion of stearic acid to oleic acid. wikipedia.org This has implications for membrane fluidity and lipid metabolism. In some bacteria, the synthesis of cyclopropane fatty acids is an adaptive response to environmental stresses, such as oxidative, osmotic, and acid stress. mdpi.comnih.gov In Salmonella enterica, for example, cyclopropane fatty acids are important for virulence and for protection against oxidative stress. nih.gov

The biosynthesis of these unique fatty acids in plants has also garnered research interest for its potential industrial applications. Dihydrosterculic acid, a cyclopropane fatty acid, can be converted into saturated mid-chain branched fatty acids, which are valuable in the petrochemical industry for their high oxidative stability and low melting point. frontiersin.org Efforts are underway to engineer plants to produce high levels of these fatty acids as a renewable feedstock. frontiersin.org

Furthermore, the study of fatty acid-derived signals in plants has revealed a complex network of molecules with specific biological roles. nih.gov Beyond the well-characterized jasmonates, there are other keto, hydroxy, and hydroperoxy fatty acids that may be involved in processes like programmed cell death and the expression of stress-related genes. nih.gov The discovery of molecules like bruchins and volicitin, which are fatty acid derivatives from insects that are perceived by plants at very low concentrations, highlights the importance of these compounds in interspecies communication and plant defense. nih.gov

Degradation and Environmental Fate Studies

Chemical and Biochemical Degradation Pathways

The breakdown of Cyclopentyl octanoate (B1194180) in the environment is governed by a combination of abiotic and biotic processes. The ester linkage is a primary site for initial cleavage, followed by the degradation of the resulting cyclopentanol (B49286) and octanoic acid moieties.

While Cyclopentyl octanoate is a saturated compound lacking carbon-carbon double bonds susceptible to direct ozonolysis, the principles of oxidative degradation from related compounds provide insight into its potential breakdown pathways. Ozonolysis is a powerful oxidative cleavage reaction that breaks C=C double bonds in alkenes, forming aldehydes or ketones. The process involves a cycloaddition of ozone to form an unstable molozonide, which rearranges to a more stable ozonide intermediate that is then worked up to yield the final carbonyl products.

For saturated compounds like this compound, a more relevant atmospheric oxidative process involves reaction with hydroxyl radicals (•OH), often called the "detergent" of the troposphere. harvard.eduwikipedia.org However, direct oxidation by ozone can also occur, even on saturated C-H bonds. Quantum chemical calculations show that ozone can initiate the oxidation of saturated hydrocarbons through a stepwise hydrogen atom abstraction. This process forms a trihydroxide intermediate (–COOOH), which then decomposes into alkoxyl (–CO•) and peroxyl (•OOH) radicals, initiating a cascade of radical chain reactions. rsc.org The susceptibility of C-H bonds to this type of oxidation is in the order of tertiary > secondary > primary. rsc.org The cyclopentyl ring of this compound contains tertiary C-H bonds, making these sites potential targets for initial oxidative attack. Subsequent fragmentation (β-scission) of the resulting radicals would lead to the formation of carbonyl compounds like ketones and aldehydes. rsc.org

Under anoxic conditions, such as those found in marine sediments or contaminated aquifers, microbial degradation follows different pathways. The initial step for an ester is typically enzymatic hydrolysis into its constituent alcohol and carboxylic acid. Following this, the resulting alkanes (octanoate) and cycloalkanes (cyclopentyl group) are degraded.

The most common mechanism for the anaerobic activation of both alkanes and cycloalkanes is the addition to fumarate. frontiersin.orgnih.govenviro.wiki This reaction, catalyzed by glycyl radical enzymes, results in the formation of cycloalkylsuccinate or alkylsuccinate derivatives. frontiersin.orgnih.gov Studies on cyclohexane-degrading, sulfate-reducing bacteria have identified cyclohexylsuccinate as a key metabolite. nih.govresearchgate.net By analogy, the cyclopentyl moiety of cyclopentanol would likely be activated to form cyclopentylsuccinate. This intermediate is then further metabolized, potentially through pathways involving β-oxidation of the succinate side chain and eventual ring cleavage. Metabolites such as 3-cyclohexylpropionate and cyclohexanecarboxylate have been identified in cyclohexane degradation, suggesting a pathway analogous to that of n-alkanes. nih.govresearchgate.net The octanoate portion would be degraded via well-established β-oxidation pathways to sequentially remove two-carbon units.

Microorganisms are central to the environmental breakdown of esters. The key enzymatic step is the hydrolysis of the ester bond, catalyzed by a diverse group of enzymes known as carboxyl esterases (EC 3.1.1.-) or lipases. mdpi.com These hydrolases are widely distributed among bacteria and fungi. oup.com

Esterases catalyze the cleavage of the ester bond to produce an alcohol and a carboxylic acid. mdpi.com Most of these enzymes feature a catalytic triad (B1167595) composed of serine, aspartate/glutamate, and histidine residues within an α/β hydrolase fold structure. oup.comnih.govnih.gov The serine residue initiates a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. nih.gov The bond is then cleaved, releasing the alcohol component (cyclopentanol). Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (octanoic acid) and regenerating the enzyme for another catalytic cycle. oup.com The substrate specificity of esterases can vary, with some preferentially hydrolyzing esters with short-chain fatty acids, while lipases typically act on longer-chain, water-insoluble esters. nih.govnih.gov

Environmental Transformation and Persistence

The persistence of this compound is determined by its susceptibility to transformation in different environmental compartments. Its structure, containing a hydrolyzable ester linkage and saturated hydrocarbon moieties, dictates its fate in aqueous and atmospheric systems.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.

Neutral hydrolysis: This involves the direct nucleophilic attack of water and is generally a slow process for simple esters. viu.ca

Base-catalyzed hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion, a strong nucleophile, attacks the carbonyl carbon. epa.gov This process is irreversible and typically much faster than acid-catalyzed or neutral hydrolysis.

Therefore, in natural waters with pH values ranging from neutral to slightly alkaline, base-catalyzed hydrolysis is expected to be the most significant abiotic degradation process for this compound. epa.govepa.gov

In the atmosphere, volatile organic compounds are primarily removed through oxidation by photochemically generated hydroxyl radicals (•OH). harvard.eduwikipedia.org The reaction is initiated by the abstraction of a hydrogen atom from the organic molecule. The resulting alkyl radical reacts with molecular oxygen to form a peroxy radical, which can then participate in further reactions leading to the formation of various oxygenated products and eventual mineralization. The atmospheric lifetime of a compound is inversely proportional to its reaction rate constant with •OH. copernicus.org For esters and cycloalkanes, this process is the dominant removal mechanism, likely leading to a relatively short atmospheric lifetime, on the order of days. copernicus.org

The degradation of this compound leads to a variety of intermediate and final products depending on the specific pathway. The table below summarizes the expected products from the primary degradation mechanisms.

Degradation PathwayPrimary Intermediates/ProductsMechanism
Chemical Hydrolysis (Aqueous)Cyclopentanol, Octanoic acidCleavage of the ester bond by water, catalyzed by acid or base.
Biochemical Hydrolysis (Aqueous/Soil)Cyclopentanol, Octanoic acidEnzymatic cleavage of the ester bond by microbial esterases/lipases.
Anaerobic BiodegradationCyclopentylsuccinate (inferred), Cyclopentanecarboxylate (inferred), Shorter-chain fatty acids (e.g., hexanoic acid, butyric acid, acetate)Initial hydrolysis followed by fumarate addition to the cyclopentyl ring and β-oxidation of the octanoate chain.
Atmospheric OxidationCyclopentanone, various aldehydes, ketones, and smaller carboxylic acidsReaction with hydroxyl radicals (•OH) leading to hydrogen abstraction, formation of peroxy radicals, and subsequent fragmentation of the molecule.

Q & A

Basic: What experimental methodologies are recommended for synthesizing cyclopentyl octanoate in vitro?

Answer: Synthesis typically involves esterification of octanoic acid with cyclopentanol using acid catalysts (e.g., sulfuric acid) or enzymatic catalysis (e.g., lipases). For enzymatic routes, site-directed mutagenesis of acyltransferase enzymes (e.g., E. coli FadD mutants) can enhance substrate specificity for medium-chain fatty acids like octanoate . Kinetic assays (e.g., acyl-CoA production rates) should be optimized to account for substrate solubility, as high background activity in octanoate assays may skew Michaelis-Menten parameters .

Advanced: How can conflicting kinetic data from octanoate-dependent enzyme assays be resolved?

Answer: Discrepancies in kinetic measurements (e.g., high background activity in acyl-CoA assays) often arise from substrate solubility or assay conditions. To mitigate this:

  • Use differential centrifugation to remove insoluble substrates.
  • Apply nonlinear regression models with adjusted baselines for Michaelis-Menten curve fitting .
  • Validate results with complementary methods, such as AMP production assays, to cross-check enzymatic activity .

Basic: What analytical techniques are suitable for characterizing this compound purity and structure?

Answer:

  • GC-MS : For quantifying ester purity and detecting byproducts.
  • NMR (¹H and ¹³C) : To confirm ester bond formation and cyclopentyl group stereochemistry.
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹).
    Ensure solvent compatibility and calibrate instruments using octanoate and cyclopentanol standards .

Advanced: How can flux balance analysis (FBA) model this compound metabolism in microbial systems?

Answer:

  • Construct a genome-scale metabolic model (e.g., iJN1411 for Pseudomonas putida) with constraints on octanoate uptake rates, growth rates, and product synthesis (e.g., polyhydroxyalkanoates).
  • Validate predictions against experimental data (e.g., residual biomass, substrate consumption) using sensitivity analysis .
  • Incorporate omics data (transcriptomics/proteomics) to refine flux distributions under varying PhaZ enzyme levels .

Basic: What safety protocols are critical when handling this compound in lab settings?

Answer:

  • PPE : Wear chemical-resistant gloves (e.g., nitrile), impervious aprons, and eye protection .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Hygiene : Decontaminate equipment and avoid cross-contamination of lab clothing .

Advanced: How do substrate solubility and partitioning affect octanoate uptake in microbial systems?

Answer: Octanoate’s amphipathic nature complicates uptake kinetics. Strategies include:

  • Emulsification : Use surfactants (e.g., Tween 80) to enhance aqueous solubility.
  • Partitioning studies : Measure octanoate distribution between aqueous and lipid phases via HPLC.
  • Genetic engineering : Overexpress fatty acid transporters (e.g., fadL in E. coli) to improve uptake efficiency .

Basic: What statistical approaches are appropriate for analyzing this compound bioactivity data?

Answer:

  • ANOVA : Compare means across experimental groups (e.g., enzyme mutants vs. wild-type).
  • Dose-response modeling : Fit sigmoidal curves to assess IC₅₀ values in toxicity assays.
  • Error propagation : Account for variability in triplicate measurements using standard deviation or bootstrap methods .

Advanced: How can metabolic engineering optimize this compound production in heterologous hosts?

Answer:

  • Pathway modularity : Assemble octanoate biosynthesis modules (e.g., thioesterases for chain termination) with cyclopentanol-generating pathways (e.g., cyclase enzymes).
  • Dynamic regulation : Use inducible promoters (e.g., T7/lacUV5) to decouple growth and production phases.
  • Co-culture systems : Pair fatty acid-producing strains with ester-synthesizing specialists to bypass metabolic burdens .

Basic: How should researchers design dose-response experiments for this compound toxicity studies?

Answer:

  • Range-finding assays : Start with logarithmic dilutions (e.g., 0.1–10 mM) to identify effective ranges.
  • Endpoint selection : Measure cell viability (MTT assay) or membrane integrity (propidium iodide staining).
  • Controls : Include solvent-only and untreated controls to normalize data .

Advanced: What computational tools predict this compound interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding affinities with enzymes (e.g., lipases).
  • MD simulations : GROMACS or NAMD can simulate ester stability in lipid bilayers.
  • QSAR models : Train regression models on octanoate derivatives to predict bioactivity .

Basic: How to validate the absence of cyclopentanol residues in synthesized this compound?

Answer:

  • TLC : Spot samples on silica plates; develop in hexane:ethyl acetate (4:1). Cyclopentanol (Rf ~0.3) should not co-migrate with the ester (Rf ~0.7).
  • HPLC : Use a C18 column with UV detection at 210 nm; compare retention times against pure standards .

Advanced: What strategies address low yields in enzymatic this compound synthesis?

Answer:

  • Solvent engineering : Use hydrophobic solvents (e.g., hexane) to shift equilibrium toward esterification.
  • Immobilization : Encapsulate lipases in mesoporous silica to enhance stability and reusability.
  • Directed evolution : Screen mutant libraries for improved activity under high octanoate concentrations .

Basic: How to structure a research question on this compound’s metabolic effects using PICOT?

Answer:

  • Population : Pseudomonas putida cultures.
  • Intervention : Octanoate supplementation at 5 mM.
  • Comparison : Cultures without octanoate.
  • Outcome : Polyhydroxyalkanoate (PHA) production rates.
  • Time : 24-hour fermentation.
    Example: “How does 5 mM octanoate supplementation affect PHA production in P. putida over 24 hours compared to controls?” .

Advanced: How to reconcile discrepancies between in silico predictions and experimental data in octanoate metabolism?

Answer:

  • Parameter sensitivity analysis : Identify highly variable model parameters (e.g., substrate uptake Vmax).
  • Omics integration : Adjust flux constraints using transcriptomic data on key pathway genes.
  • Model iteration : Refine stoichiometric coefficients via iterative fitting to experimental growth rates .

Basic: What are key considerations for replicating this compound studies across labs?

Answer:

  • Standardize protocols : Document solvent batches, enzyme sources, and incubation temperatures.
  • Reference materials : Use certified octanoate and cyclopentanol standards.
  • Data sharing : Publish raw kinetic datasets and code for computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.